N-cyclopropyl-2-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)acetamide
Description
N-cyclopropyl-2-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of cyclopropyl and fluoro substituents, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c17-11-1-6-14-15(9-11)19(7-8-20(14)13-4-5-13)10-16(21)18-12-2-3-12/h1,6,9,12-13H,2-5,7-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQGCTPDYKQVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(C3=C2C=C(C=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Cyclopropyl and Fluoro Groups: The cyclopropyl and fluoro substituents can be introduced through various substitution reactions. For example, cyclopropyl groups can be added via cyclopropanation reactions, while the fluoro group can be introduced using fluorinating agents such as Selectfluor.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution can be facilitated by electrophiles like halogens.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
N-cyclopropyl-2-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-fluoro-2-nitroaniline: Another quinoxaline derivative with similar structural features.
N-cyclopropyl-2-(4-fluoro-2,3-dihydroquinoxalin-1-yl)acetamide: A closely related compound with slight variations in the substituents.
Uniqueness
N-cyclopropyl-2-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)acetamide is unique due to the specific combination of cyclopropyl and fluoro substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
